3-bromo-N-cyclobutyl-4-fluoroaniline
Overview
Description
3-bromo-N-cyclobutyl-4-fluoroaniline is a chemical compound with the molecular formula C10H11BrFN . It is used in organic synthesis as an intermediate of agrochemicals and active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular weight of this compound is 244.1 g/mol. The exact mass is 243.005890 Da .Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, like 3-bromo-N-cyclobutyl-4-fluoroaniline, play a crucial role in organic synthesis, offering unique reactivity and stability characteristics essential for creating complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the utility of fluorinated intermediates in manufacturing anti-inflammatory materials, demonstrating the critical role of fluorine's unique properties in synthesis processes (Qiu et al., 2009).
Fluorinated Compounds in Medicinal Chemistry
The review on the structure-activity relationship of natural and synthetic antimetastatic compounds underscores the importance of fluorine as a functional group in medicinal chemistry. Fluorinated groups, such as those in this compound, can enhance the bioactivity and metabolic stability of pharmaceutical agents, suggesting potential research applications in drug development and cancer therapy (Liew et al., 2020).
Fluorinated Compounds in Material Science
The synthesis and characterization of fluoropolymers highlight the unique properties imparted by fluorinated groups, such as thermal stability and chemical resistance. These properties are essential for developing advanced materials for various industrial applications, ranging from aerospace to medical devices. This underscores the potential of fluorinated compounds like this compound in material science research (Puts et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDLAHXBNRXWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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